molecular formula C18H18ClNO3S B2631292 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide CAS No. 459825-43-5

2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

Cat. No.: B2631292
CAS No.: 459825-43-5
M. Wt: 363.86
InChI Key: LDZQTGLDRLQFNB-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a synthetic organic compound with a complex structure. It features a benzothiophene core, a methoxybenzoyl group, and a chloroacetamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and appropriate reagents.

    Introduction of the Methoxybenzoyl Group: This step involves acylation reactions where the benzothiophene derivative is reacted with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Chlorination and Acetamide Formation: The final step involves the introduction of the chloroacetamide group. This can be achieved by reacting the intermediate with chloroacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chloro group in the acetamide moiety can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various amide or thioamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or ion channels. The methoxybenzoyl group may facilitate binding to hydrophobic pockets, while the chloroacetamide moiety could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorophenyl)acetamide
  • 2-chloro-N-(3-methoxyphenyl)acetamide
  • 2-chloro-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to these similar compounds, 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide stands out due to its benzothiophene core, which imparts unique electronic and steric properties. This structural feature may enhance its binding affinity and specificity towards certain biological targets, making it a more potent and selective compound in various applications.

Properties

IUPAC Name

2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-23-13-8-4-2-6-11(13)17(22)16-12-7-3-5-9-14(12)24-18(16)20-15(21)10-19/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZQTGLDRLQFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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